Amino-PEG14-acid -

Amino-PEG14-acid

Catalog Number: EVT-1534243
CAS Number:
Molecular Formula: C31H63NO16
Molecular Weight: 705.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amino-PEG14-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Overview

Amino-PEG14-acid, also known as Fmoc-NH-PEG14-acid, is a polyethylene glycol-based compound that plays a significant role in bioconjugation and the development of therapeutic agents. This compound is particularly useful as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative tools for targeted protein degradation. The presence of the amino group allows for the conjugation of various biomolecules, enhancing the versatility of this compound in scientific research.

Source

Amino-PEG14-acid is synthesized through established chemical methods involving polyethylene glycol derivatives. It is commercially available from various suppliers, including MedKoo Biosciences and MedChemExpress, which provide this compound for research purposes only, emphasizing its application in laboratory settings rather than clinical use .

Classification

Amino-PEG14-acid falls under the classification of polyethylene glycol derivatives and is categorized as a PROTAC linker. Its structure consists of a long polyethylene glycol chain with an amino acid moiety, making it suitable for various biochemical applications, particularly in drug development and bioconjugation strategies.

Synthesis Analysis

Methods

The synthesis of Amino-PEG14-acid typically involves several steps:

  1. Starting Materials: The process begins with commercially available polyethylene glycol, which serves as the backbone.
  2. Functionalization: The terminal hydroxyl group of PEG is modified to introduce an amino group. This can be achieved through reactions such as amination or using coupling agents like carbonyldiimidazole.
  3. Fmoc Protection: The amino group is often protected using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to facilitate further reactions without unwanted side reactions.

Technical Details

The synthesis can be performed using solid-phase peptide synthesis techniques or solution-phase methods, depending on the desired scale and purity requirements. The reaction conditions are optimized to ensure high yields and minimal side products, often monitored by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for purification and characterization .

Molecular Structure Analysis

Structure

Amino-PEG14-acid has a molecular formula of C33H67N1O16C_{33}H_{67}N_{1}O_{16}. Its structure consists of:

  • A central polyethylene glycol chain (with 14 ethylene glycol units).
  • An amino group at one end, which facilitates conjugation.
  • A Fmoc protecting group that can be removed under specific conditions to expose the amino functionality for further reactions.

Data

The molecular weight of Amino-PEG14-acid is approximately 700 g/mol. The compound's structure can be confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and MS analysis, providing insights into its purity and composition .

Chemical Reactions Analysis

Reactions

Amino-PEG14-acid participates in several chemical reactions:

  1. Conjugation Reactions: The amino group can react with carboxylic acids or activated esters to form stable amide bonds.
  2. Deprotection: The Fmoc group can be removed using basic conditions (e.g., piperidine in dimethylformamide), allowing the free amino group to engage in further chemical reactions.

Technical Details

The coupling efficiency and selectivity can be influenced by factors such as pH, temperature, and the nature of the coupling reagents used. Optimization of these parameters is crucial for achieving high yields in bioconjugation applications .

Mechanism of Action

Process

The mechanism of action for Amino-PEG14-acid primarily involves its role as a linker in PROTAC technology:

  1. Targeting: The compound links a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.
  2. Degradation: Upon binding, the target protein is ubiquitinated and subsequently directed to proteasomal degradation.

Data

This mechanism allows for selective degradation of proteins that are implicated in various diseases, offering a novel therapeutic approach .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to its PEG component.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: The amino group is reactive towards electrophiles, making it suitable for bioconjugation applications.

Relevant data include melting point ranges and solubility profiles determined through standard analytical techniques .

Applications

Amino-PEG14-acid has several significant applications in scientific research:

  1. Bioconjugation: Used extensively as a linker to attach drugs or other biomolecules to proteins or peptides.
  2. PROTAC Development: Facilitates the design of targeted therapies aimed at degrading specific proteins involved in cancer and other diseases.
  3. Nanoparticle Synthesis: Acts as a multifunctional ligand in the synthesis of metallic nanoparticles, aiding in size and shape control .
Introduction to Amino-PEG14-acid

Definition and Structural Characteristics

Amino-PEG14-acid (C₃₁H₆₃NO₁₆) is a monodisperse polyethylene glycol (PEG) derivative featuring a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other. Its molecular weight is precisely 705.83 g/mol, with a linear structure comprising 14 ethylene oxide repeating units (-CH₂-CH₂-O-), forming a 59-atom spacer chain between its functional ends. The chemical name, 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid, reflects this architecture [4] [8]. The InChI Key TVZRYFUCZWXQSW-UHFFFAOYSA-N and SMILES notation OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O provide unambiguous identifiers for its 3D conformation and atomic connectivity [4] [8].

The linker’s 45.7 Å length and high hydration capacity arise from its 14 ethylene glycol units, which confer exceptional flexibility due to free rotation around C-O bonds. This amphiphilic structure enhances water solubility (>100 mg/mL in DMSO) while maintaining stability under standard storage conditions (0–4°C short-term; –20°C long-term) [4] [8]. As a PROTAC linker, it bridges E3 ligase ligands and target protein binders, leveraging its length to facilitate ternary complex formation [1].

Table 1: Molecular Properties of Amino-PEG14-acid

PropertyValue
Molecular FormulaC₃₁H₆₃NO₁₆
Exact Mass705.4147 g/mol
Elemental CompositionC: 52.75%; H: 9.00%; N: 1.98%; O: 36.27%
Functional GroupsTerminal amine (–NH₂), terminal carboxylic acid (–COOH)
Chain Length14 ethylene oxide units
Solubility>100 mg/mL in DMSO
Storage Conditions-20°C (long-term), 0-4°C (short-term)

Historical Development of PEGylated Linkers

PEGylation technology originated in the 1970s with Frank Davis’s pioneering work on bovine serum albumin modification using cyanuric chloride-activated PEG to reduce immunogenicity [5] [9]. Early PEG linkers were polydisperse mixtures with broad molecular weight distributions, limiting precision in bioconjugation. The 1990 approval of Adagen® (pegademase bovine), a PEGylated adenosine deaminase for severe combined immunodeficiency (SCID), marked the first clinical success of this technology but relied on non-specific lysine conjugation [5] [7].

The 2000s saw transformative advances:

  • Monodisperse PEGs: Innovations in organic synthesis enabled precise PEG chains like Amino-PEG14-acid (e.g., discrete 14-unit spacers), replacing polydisperse counterparts (PDI >1.0) [2] [7].
  • Site-Specific Conjugation: Techniques such as N-terminal (e.g., Neulasta®, 2002) and cysteine-directed PEGylation (e.g., Cimzia®, 2008) minimized activity loss and heterogeneity [5].
  • Functional Diversity: Heterobifunctional PEGs (e.g., amine-carboxyl) emerged, enabling modular conjugation strategies for antibodies, peptides, and nanoparticles [3] [10].

Amino-PEG14-acid exemplifies this evolution, offering atomically defined spacing critical for modern PROTACs and antibody-drug conjugates (ADCs). Its design mitigates challenges of early PEGylation, including random coupling and polymer entanglement [1] [4].

Table 2: Key Milestones in PEGylated Drug Development

YearDrug (Trade Name)TargetPEG SizeSignificance
1990Adagen®Adenosine deaminase5 kDaFirst FDA-approved PEGylated protein
2001PegIntron®Interferon-α2b12 kDaPolydisperse lysine conjugation
2002Neulasta®G-CSF20 kDaSite-specific N-terminal PEGylation
2008Cimzia®anti-TNFα Fab' fragment40 kDaSite-specific cysteine PEGylation
2021Skytrofa®Growth hormone4×10 kDaMulti-arm PEG for sustained release

Role of PEG Spacers in Bioconjugation

PEG spacers like Amino-PEG14-acid serve as versatile molecular tethers in bioconjugation, addressing three core challenges:

  • Solubility Enhancement: The 14 ethylene oxide units create a hydration shell, improving aqueous solubility of hydrophobic payloads (e.g., anticancer drugs in ADCs). This prevents aggregation in physiological environments [2] [7] [9].
  • Steric Hindrance Mitigation: The 45.7 Å spacer distance separates bulky functional domains (e.g., antibodies and toxins in ADCs), ensuring target binding and catalytic activity remain unhindered. For PROTACs, this length facilitates optimal ubiquitin ligase engagement [1] [3].
  • Pharmacokinetic Optimization: By increasing hydrodynamic radius, Amino-PEG14-acid reduces renal clearance and proteolytic degradation, extending conjugate half-life. Its flexibility also minimizes immunogenicity by shielding conjugated biomolecules [5] [7] [9].

In antibody-drug conjugates (ADCs), the carboxyl group of Amino-PEG14-acid couples to lysine residues on antibodies via carbodiimide chemistry (EDC/NHS), while the amine conjugates payloads like cytotoxic drugs. For PROTACs, it links E3 ligase ligands (e.g., thalidomide analogs) and target protein binders (e.g., kinase inhibitors), enabling targeted protein degradation [1] [4]. Heterobifunctionality further supports bioorthogonal strategies: the amine participates in reductive amination or NHS-ester reactions, while the carboxyl engages in amide coupling, facilitating modular assembly of complex bioconjugates [3] [10].

Table 3: Functional Advantages of Amino-PEG14-acid in Bioconjugation

FunctionMechanismApplication Example
SolubilizationHydration via ethylene oxide unitsPrevents aggregation of hydrophobic ADCs
Spatial Separation45.7 Å chain lengthMaintains antibody affinity in ADCs
Metabolic StabilityShielding from proteases and antibodiesExtends half-life of peptide conjugates
Orthogonal ConjugationAmine (nucleophilic) + carboxyl (electrophilic)Sequential coupling in PROTAC synthesis

Properties

Product Name

Amino-PEG14-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C31H63NO16

Molecular Weight

705.84

InChI

InChI=1S/C31H63NO16/c32-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-48-30-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-31(33)34/h1-30,32H2,(H,33,34)

InChI Key

TVZRYFUCZWXQSW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amino-PEG14-acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.